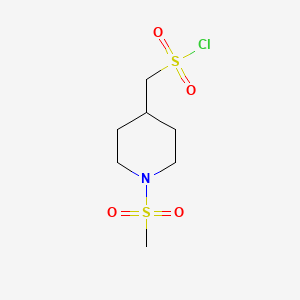

(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride

Description

(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride is a bifunctional sulfonyl chloride derivative containing a piperidine ring substituted with two methanesulfonyl groups. This compound is structurally distinct due to the presence of dual sulfonyl chloride moieties, which confer high reactivity, particularly in nucleophilic substitution and acylation reactions. Its applications likely include roles as an intermediate in pharmaceutical synthesis or chemical crosslinking, leveraging its electrophilic character .

Properties

IUPAC Name |

(1-methylsulfonylpiperidin-4-yl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO4S2/c1-14(10,11)9-4-2-7(3-5-9)6-15(8,12)13/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHEYASLLVRLEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803562-78-8 | |

| Record name | (1-methanesulfonylpiperidin-4-yl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride is an organosulfur compound characterized by its unique structure, which includes a piperidine ring and two methanesulfonyl groups. This compound, with the chemical formula C₇H₁₄ClNO₄S₂, exhibits significant electrophilic properties due to the presence of sulfonyl chloride functionalities. While specific biological activity data is limited, its structural characteristics suggest potential pharmacological applications, particularly in medicinal chemistry.

The compound is a colorless to pale yellow liquid known for its high reactivity towards nucleophiles, a common trait among sulfonyl chlorides. Its unique structure enhances its electrophilicity, making it a valuable intermediate in organic synthesis and potentially in drug development.

Biological Activity Overview

The biological activity of this compound is inferred from the broader category of sulfonamides and related compounds. Sulfonamides are known for their antibacterial and antifungal properties. The following sections detail specific areas of biological activity and potential applications.

Antibacterial and Antifungal Activity

Sulfonamide compounds generally exhibit antibacterial effects by inhibiting bacterial growth through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial in folate synthesis. While direct studies on this compound are sparse, it is reasonable to hypothesize similar mechanisms based on structural similarities with known sulfonamides.

Enzyme Inhibition

Research indicates that compounds with methanesulfonyl groups can act as enzyme inhibitors. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate access. This characteristic is crucial for drug design aimed at targeting specific biological pathways.

Research Findings and Case Studies

Recent studies have focused on the reactivity of this compound with various nucleophiles, revealing insights into its potential biological interactions:

- Reactivity with Nucleophiles : Interaction studies indicate that this compound can form stable adducts with amines and alcohols, suggesting potential applications in synthesizing biologically active molecules.

- Pharmacological Potential : Investigations into related compounds have shown promising results in treating infections and other diseases, indicating that this compound may also possess similar therapeutic properties.

- Mechanism of Action : The compound's interaction with specific molecular targets can alter enzyme activities, leading to various biological effects. This mechanism underlines its potential as a therapeutic agent.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methanesulfonyl chloride | Simple sulfonyl chloride | Basic form; used as a reagent |

| 4-Methylmethanesulfonamide | Methyl group on piperidine | Exhibits different biological activity |

| N-(Methanesulfonyl)pyrrolidine | Pyrrolidine ring instead of piperidine | Different ring structure affects reactivity |

| 4-(Methylsulfanyl)piperidine | Contains sulfur atom within the ring | Alters electron density and reactivity |

The presence of multiple methanesulfonyl groups in this compound enhances its electrophilic character compared to other sulfonamides, potentially leading to novel applications in drug synthesis and development.

Safety and Toxicological Data

Given its chemical nature, this compound poses several safety concerns:

- Toxicity : Acute inhalation toxicity studies show significant risks, including respiratory irritation and mucosal damage .

- Irritation : The compound causes severe skin and eye irritation upon contact .

- Environmental Impact : Toxicity assessments indicate harmful effects on aquatic life, necessitating careful handling .

Scientific Research Applications

Organic Synthesis

One of the primary applications of (1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride is as an intermediate in organic synthesis . Its electrophilic properties enable it to participate in multiple reactions, facilitating the formation of diverse chemical compounds. Notably, it can act as a sulfonamide precursor, allowing for the synthesis of other biologically active sulfonamides.

Reactivity Studies

Interaction studies have shown that this compound reacts readily with various nucleophiles and electrophiles, which is essential for understanding its behavior in different chemical environments. Such studies are crucial for predicting its potential interactions with biological macromolecules, thereby informing its pharmaceutical applications.

Medicinal Chemistry

While specific biological activity data for this compound is limited, compounds containing methanesulfonyl groups are often investigated for their pharmacological properties. Sulfonamides typically exhibit a range of biological activities, including antibacterial and antifungal effects. The unique structure of this compound suggests potential applications in drug design, particularly in targeting specific biological pathways.

Potential Therapeutic Applications

The structure of this compound may lend itself to the development of new therapeutic agents. For instance, sulfonamide derivatives have been explored for their roles as cannabinoid receptor antagonists, which could be beneficial in treating metabolic disorders such as obesity and diabetes .

Case Studies and Research Findings

Research has demonstrated that compounds with similar structures have shown promising results in pharmacological studies:

- Cannabinoid Receptor Antagonists : Studies on derivatives that include piperidine linkers have shown improved potency and selectivity for cannabinoid receptors, indicating potential pathways for developing new drugs targeting these receptors .

- Biological Activity : The exploration of sulfonamide derivatives has revealed their antibacterial properties and potential use in treating infections caused by resistant strains .

Comparison with Similar Compounds

Physical and Chemical Properties

*Estimated based on structural analogs.

Hazard Comparison :

- Methanesulfonyl chloride is acutely toxic (oral, dermal, inhalation), corrosive, and hazardous to aquatic life . The dual sulfonyl chloride groups in the target compound may exacerbate these risks, necessitating stricter handling protocols (e.g., enhanced personal protective equipment and containment measures).

- Both compounds require storage in moisture-resistant containers due to hydrolytic instability .

Piperidine-Based Sulfonyl Derivatives

The diphenylmethoxy group increases hydrophobicity and reduces reactivity compared to sulfonyl chlorides. Such structural variations underscore how substituents on the piperidine ring modulate applications—e.g., pharmaceutical intermediates vs. reactive electrophiles.

Other Sulfonyl Chlorides (e.g., Tosyl Chloride)

Tosyl chloride (p-toluenesulfonyl chloride, CH₃C₆H₄SO₂Cl) shares functional similarity but differs in aromatic stabilization, leading to:

Preparation Methods

General Synthetic Strategy

The synthesis of (1-Methanesulfonylpiperidin-4-yl)methanesulfonyl chloride generally follows a multi-step approach:

- Step 1: Preparation or procurement of methanesulfonyl chloride (mesyl chloride), a key reagent.

- Step 2: Functionalization of the piperidine ring, typically starting from piperidin-4-yl derivatives.

- Step 3: Introduction of methanesulfonyl groups by sulfonylation using methanesulfonyl chloride.

- Step 4: Chlorination steps to convert sulfonic acid or sulfonamide intermediates into sulfonyl chloride groups.

Preparation of Methanesulfonyl Chloride (Mesyl Chloride)

Methanesulfonyl chloride is a crucial intermediate for the target compound. Two prominent methods for its preparation are:

| Method | Description | Key Conditions | Advantages | References |

|---|---|---|---|---|

| Photochemical synthesis from methane, sulfur dioxide, and chlorine | Methane, sulfur dioxide, and chlorine gases are reacted under UV or visible light irradiation in a solvent-free tubular reactor at 10–15 °C. The reaction proceeds via gas-phase radical mechanisms producing high-purity methanesulfonyl chloride. | CH4:Cl2 molar ratio 2–5:1; SO2:Cl2 molar ratio 1.1–3:1; irradiation wavelength ~200–600 nm; reaction time 3–4.5 hours. | Simple, solvent-free, cost-effective, high purity product, minimal side reactions. | US Patent US4997535A |

| Continuous aqueous-phase chlorination of methyl mercaptan | Methyl mercaptan is reacted with chlorine gas in a saturated aqueous hydrochloric acid medium at elevated temperatures (40–75 °C). The process involves simultaneous hydrolysis and chlorination, with continuous separation of product. | Reaction temperature 40–75 °C; residence time 3–60 seconds; use of baffled column reactor with agitator; continuous separation and recycling of aqueous phase. | Continuous process, high yield, pure product, effective heat management, scalable. | US Patent US3993692A |

Synthesis of this compound

While direct literature on the exact preparation of this compound is limited, the general synthetic approach involves:

- Starting from piperidin-4-yl derivatives, the nitrogen (1-position) and the 4-position carbon are functionalized sequentially or simultaneously.

- Methanesulfonyl chloride is reacted with the piperidine substrate under controlled conditions to install the methanesulfonyl groups.

- The sulfonyl chloride group is introduced by chlorination of sulfonic acid or sulfonamide precursors or by direct sulfonylation using mesyl chloride.

This method allows efficient formation of the desired sulfonamide structure with high yields and purity, maintaining the integrity of the piperidine ring and avoiding side reactions typical of sulfonyl chlorides.

Reaction Conditions and Optimization

Key parameters influencing the preparation include:

| Parameter | Optimal Range/Condition | Effect on Reaction |

|---|---|---|

| Temperature | 10–15 °C (photochemical), 40–75 °C (aqueous chlorination) | Controls reaction rate and side reactions; higher temps risk ignition or decomposition |

| Molar Ratios (Methane:Chlorine) | 1.1–2:1 (photochemical) | Ensures efficient conversion and minimizes high-boiling side products |

| Irradiation Wavelength | 200–600 nm (photochemical) | Provides energy to generate reactive chlorine radicals |

| Reaction Time | 3–4.5 hours (photochemical), 3–60 seconds residence time (aqueous) | Adequate time for complete reaction without overexposure |

| Solvent | None (photochemical), aqueous HCl (aqueous chlorination) | Solvent-free reduces impurities; aqueous medium moderates heat and facilitates separation |

Purification and Isolation

- Methanesulfonyl chloride is typically purified by distillation under reduced pressure to achieve >99% purity.

- In aqueous chlorination, the product is separated from the aqueous phase by cooling and phase separation, followed by drying under reduced pressure.

- For the target compound, purification may involve recrystallization or chromatographic methods to ensure removal of unreacted starting materials and side products.

Summary Table of Preparation Methods

| Preparation Step | Method | Key Reactants | Conditions | Yield/Purity | Notes |

|---|---|---|---|---|---|

| Methanesulfonyl chloride synthesis | Photochemical gas-phase reaction | CH4, SO2, Cl2 | 10–15 °C, UV light, solvent-free | High purity, cost-effective | Minimal side reactions, suitable for scale-up |

| Methanesulfonyl chloride synthesis | Aqueous chlorination | Methyl mercaptan, Cl2, HCl (aqueous) | 40–75 °C, continuous reactor | High yield, pure product | Continuous process, effective heat control |

| Sulfonylation of piperidine | Reaction with mesyl chloride | Piperidin-4-yl derivatives, mesyl chloride | Controlled temperature, inert atmosphere | High yield | Maintains ring integrity, selective sulfonylation |

| Chlorination to sulfonyl chloride | Chlorination of sulfonic acid/sulfonamide | Sulfonic acid intermediates, chlorinating agents | Mild conditions | High purity | Ensures sulfonyl chloride formation |

Research Findings and Considerations

- The photochemical method for methanesulfonyl chloride synthesis is notable for its environmental and economic advantages, avoiding solvents and harsh reagents, and using light energy to drive the reaction.

- The aqueous chlorination process provides a robust industrially scalable route with continuous operation and effective heat management, essential for large-scale production.

- The sulfonylation of piperidine derivatives with methanesulfonyl chloride is a well-established organic synthesis step, with reaction conditions optimized to avoid over-chlorination or ring degradation.

- The dual presence of methanesulfonyl groups in the target compound enhances its electrophilicity, making the control of reaction conditions critical to prevent side reactions and decomposition.

Q & A

Q. What safety protocols are critical when scaling up reactions involving this compound?

- Methodology : Use jacketed reactors with HCl scrubbers to neutralize gaseous byproducts. PPE includes butyl rubber gloves, face shields, and Tyvek suits. Conduct small-scale calorimetry (ARC®) to assess exothermic risks. Emergency protocols: neutralize spills with sodium bicarbonate/sand, then dispose as hazardous halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.